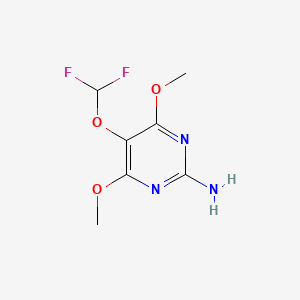
Heparin sodium salt, from porcine intestinal mucosa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heparin sodium salt, derived from porcine intestinal mucosa, is a glycosaminoglycan known for its potent anticoagulant properties. This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It is widely used in biochemical research, cell culture studies, and various medical applications due to its ability to delay blood coagulation .
準備方法
Synthetic Routes and Reaction Conditions: Heparin sodium salt is typically isolated from porcine intestinal mucosa through a series of steps including enzymolysis, resin exchange adsorption-washing, elution, pressure filtration, dialysis, and spray drying . The process involves treating the mucosa to extract crude heparin, which is then purified and converted into its sodium salt form.
Industrial Production Methods: In industrial settings, heparin is recovered using adsorbents such as quaternary ammonium-functionalized silica gel or zeolite imidazolate framework-8 (ZIF-8), which enhance the recovery yield . These methods optimize variables like pH, temperature, and contact time to efficiently adsorb heparin from the mucosa .
化学反応の分析
Types of Reactions: Heparin sodium salt primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. It binds to antithrombin III, a plasma protease inhibitor, significantly accelerating the inhibition of coagulation proteases such as Factor Xa and thrombin .
Common Reagents and Conditions: The binding of heparin to antithrombin III is facilitated under physiological conditions, typically in aqueous solutions at body temperature. The presence of calcium ions can enhance this interaction.
Major Products Formed: The major product formed from the interaction of heparin with antithrombin III is the inactivated complex of antithrombin III and the target protease (e.g., Factor Xa or thrombin), leading to anticoagulation .
科学的研究の応用
Heparin sodium salt has a wide range of applications in scientific research:
作用機序
Heparin sodium salt exerts its anticoagulant effects by binding to antithrombin III, enhancing its ability to inactivate coagulation proteases such as Factor Xa and thrombin . This interaction prevents the formation of fibrin clots, thereby delaying blood coagulation. Additionally, heparin stabilizes tryptase as an enzymatically active tetramer, contributing to its anti-inflammatory effects .
類似化合物との比較
Low Molecular Weight Heparin (LMWH): Similar to heparin sodium salt but with a lower molecular weight, LMWH has a more predictable anticoagulant response and a longer half-life.
Fondaparinux: A synthetic pentasaccharide that selectively inhibits Factor Xa, offering a more targeted anticoagulant effect compared to heparin.
Uniqueness: Heparin sodium salt is unique due to its high molecular weight and extensive sulfation, which contribute to its potent anticoagulant and anti-inflammatory properties. Its ability to bind and stabilize various growth factors also sets it apart from other anticoagulants .
特性
分子式 |
C26H42N2O37S5 |
|---|---|
分子量 |
1134.9 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16+,17-,18+,19-,20+,23-,24+,25+,26-/m1/s1 |
InChIキー |
HTTJABKRGRZYRN-RDIQSYKISA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](O[C@H]1O)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


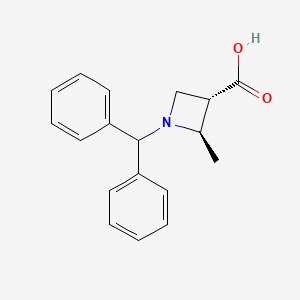
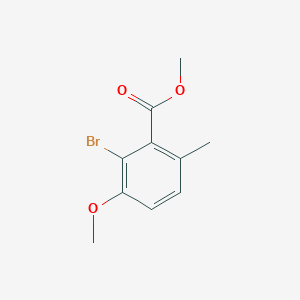
![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)

![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)
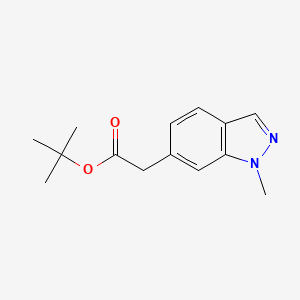
![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
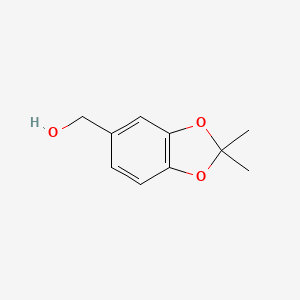
![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
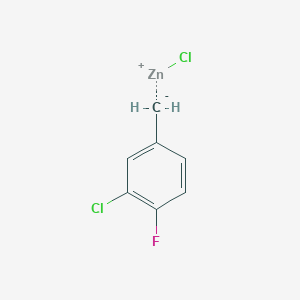
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)
![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)
